9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one
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Overview
Description
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base linked to a modified xylofuranosyl sugar moiety. The presence of bromine and acetyl groups further distinguishes it from other nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the xylofuranosyl sugar are protected using acetyl groups to prevent unwanted reactions.
Bromination: The protected sugar undergoes bromination to introduce the bromine atom at the desired position.
Glycosylation: The brominated sugar is then coupled with the purine base through a glycosylation reaction, forming the nucleoside.
Deprotection: The acetyl groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include aldehydes or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the deprotected nucleoside.
Scientific Research Applications
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9-(2,5-Di-O-acetyl-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one: Lacks the bromine atom.
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one: Contains a ribofuranosyl sugar instead of xylofuranosyl.
9-(2,5-Di-O-acetyl-3-chloro-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the specific configuration of the sugar moiety make 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
125790-82-1 |
---|---|
Molecular Formula |
C14H15BrN4O6 |
Molecular Weight |
415.20 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H15BrN4O6/c1-6(20)23-3-8-9(15)11(24-7(2)21)14(25-8)19-5-18-10-12(19)16-4-17-13(10)22/h4-5,8-9,11,14H,3H2,1-2H3,(H,16,17,22)/t8-,9+,11-,14-/m1/s1 |
InChI Key |
ZTAKVKMLLYGITM-SZRLZVLASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br |
Origin of Product |
United States |
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